2-(5-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Description

Systematic Nomenclature and Structural Identification

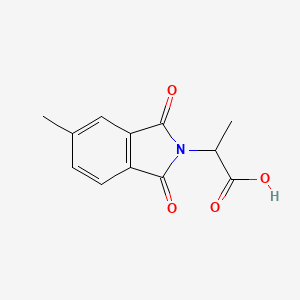

The systematic nomenclature of 2-(5-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic systems containing both imide and carboxylic acid functionalities. The compound's formal name reflects its structural composition: a propanoic acid unit attached at the 2-position to a 5-methyl-substituted isoindole-1,3-dione framework. Alternative systematic names documented in chemical databases include 2-(5-methyl-1,3-dioxoisoindol-2-yl)propanoic acid, representing a simplified notation that maintains structural clarity while reducing nomenclatural complexity.

The molecular structure is characterized by the molecular formula C₁₂H₁₁NO₄, corresponding to a molecular weight of 233.22 grams per mole. The compound is registered under Chemical Abstracts Service number 1087784-06-2, providing a unique identifier for database searches and regulatory documentation. The European Community number 999-818-7 serves as an additional regulatory identifier within European chemical classification systems.

Structural representation through Simplified Molecular Input Line Entry System notation reveals the compound as CC1=CC2=C(C=C1)C(=O)N(C2=O)C(C)C(=O)O, which explicitly defines the connectivity pattern and stereochemical relationships. The International Chemical Identifier string InChI=1S/C12H11NO4/c1-6-3-4-8-9(5-6)11(15)13(10(8)14)7(2)12(16)17/h3-5,7H,1-2H3,(H,16,17) provides computational compatibility for database searches and structural analysis software.

Table 1: Molecular Properties and Identifiers

The three-dimensional molecular architecture demonstrates characteristic features of phthalimide derivatives, with the isoindole ring system maintaining planarity while the propanoic acid side chain adopts conformations influenced by steric interactions with the methyl substituent at the 5-position. Computational modeling indicates multiple stable conformers resulting from rotation around the nitrogen-carbon bond connecting the phthalimide and propanoic acid moieties.

Table 2: Structural Classification and Relationships

The compound exhibits structural similarities to naturally occurring isoindole derivatives and synthetic phthalimide-based pharmaceuticals. The 5-methyl substitution pattern distinguishes it from unsubstituted phthalimide carboxylic acids, potentially influencing both chemical reactivity and biological activity profiles. The propanoic acid moiety provides opportunities for further derivatization through standard carboxylic acid chemistry, including esterification, amidation, and coupling reactions commonly employed in synthetic organic chemistry.

Historical Development in Heterocyclic Chemistry

The historical development of 2-(5-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid and related compounds traces back to fundamental advances in phthalimide chemistry initiated during the late nineteenth century. The foundational work of Siegmund Gabriel in 1887 established the Gabriel synthesis as a pivotal method for preparing primary amines through phthalimide intermediates, fundamentally changing approaches to nitrogen-containing heterocycle synthesis. Gabriel's recognition that phthalimide alkylation followed by hydrolysis provided a general route to primary amines created the theoretical framework for developing more complex phthalimide derivatives, including carboxylic acid-functionalized variants.

The systematic exploration of isoindole natural products beginning in the twentieth century revealed the widespread occurrence of oxidized and reduced isoindole skeletons in biological systems. The first naturally occurring isoindole, 6-methoxy-2,5-dimethyl-2H-isoindole-4,7-dione, was isolated from the sponge Reniera species in 1982, demonstrating that isoindole frameworks possessed significant biological relevance beyond their synthetic utility. This discovery catalyzed intensive research into isoindole-containing natural products, leading to the identification of numerous structurally diverse compounds including indolocarbazoles, cytochalasin alkaloids, and meroterpenoids from Stachybotrys species.

The development of modern phthalimide synthesis methodologies during the past two decades has significantly expanded access to functionalized derivatives such as 2-(5-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid. Contemporary synthetic approaches include metal-catalyzed cyclization reactions, multicomponent coupling strategies, and environmentally benign synthetic protocols that avoid harsh reaction conditions traditionally associated with phthalimide formation. The introduction of copper nanocatalyst systems for phthalimide assembly in aqueous media represents a significant advancement, enabling the preparation of nitrogen-substituted phthalimides under mild conditions while maintaining high synthetic efficiency.

Table 3: Historical Milestones in Phthalimide and Isoindole Chemistry

The mechanistic understanding of phthalimide formation and functionalization has evolved considerably since Gabriel's original work. Modern mechanistic studies utilizing computational chemistry and advanced spectroscopic techniques have elucidated the electronic factors governing phthalimide reactivity, particularly the role of electron-withdrawing carbonyl groups in stabilizing nitrogen anions and facilitating nucleophilic substitution reactions. These insights have enabled the rational design of phthalimide derivatives with specific substitution patterns, including the 5-methyl variant found in 2-(5-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid.

Contemporary research in phthalimide chemistry has emphasized the development of novel synthetic applications beyond traditional amine synthesis. The discovery that phthalimide derivatives can function as acid components in Passerini multicomponent reactions has opened new avenues for molecular complexity generation. The incorporation of phthalimide moieties into drug discovery programs reflects their favorable pharmacological properties, including oxidative stability, thermal resistance, and solvent compatibility.

The structural relationship between 2-(5-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid and established pharmaceutical compounds demonstrates the continuing relevance of phthalimide chemistry in medicinal chemistry applications. Recent antimicrobial screening studies of phthalimide derivatives have identified compounds with potent antibacterial, antifungal, and antimycobacterial activities, validating the therapeutic potential of this chemical class. The systematic structure-activity relationship studies conducted on phthalimide analogs have provided guidance for optimizing biological activity while maintaining favorable pharmacokinetic properties.

Properties

IUPAC Name |

2-(5-methyl-1,3-dioxoisoindol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-6-3-4-8-9(5-6)11(15)13(10(8)14)7(2)12(16)17/h3-5,7H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSKGZHWNQKLAJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)N(C2=O)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material: Phthalic Anhydride and Methyl-Substituted Derivatives

The synthesis often begins with phthalic anhydride , which reacts with methyl-substituted amines or amides to form isoindoline or isoindolone derivatives. These intermediates serve as precursors for the target compound.

- Reaction of phthalic anhydride with methylamine derivatives under reflux or microwave conditions, leading to the formation of methyl-substituted isoindoline-1,3-dione derivatives (commonly called phthalimide derivatives).

Cyclization to Form the Isoindol Ring System

The methyl-substituted isoindoline derivatives undergo cyclization, often facilitated by dehydrating agents or thermal conditions, to generate the isoindol-1,3-dione core structure. This step is crucial for establishing the heterocyclic framework.

- Reflux in suitable solvents such as acetic acid or dimethylformamide (DMF).

- Use of dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to promote ring closure.

Functionalization to Introduce Propanoic Acid Moiety

Alkylation of the Isoindol Core

Post-cyclization, the heterocyclic core undergoes alkylation at the nitrogen or carbon positions to introduce the propanoic acid side chain.

- N-alkylation using halogenated propanoic acid derivatives (e.g., 3-bromopropanoic acid) in the presence of bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH).

- Alternatively, direct acylation with acyl chlorides derived from propanoic acid.

Oxidation and Final Purification

The alkylated intermediate is then oxidized, if necessary, to ensure the proper oxidation state of the heterocycle and to introduce the keto functionalities characteristic of the final compound.

- Oxidation agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are employed.

- Final purification involves recrystallization from solvents like ethanol, methanol, or water.

Alternative Synthetic Route: Metal-Catalyzed Cyclization

A notable alternative involves metal-catalyzed cyclization of precursor amines with aromatic compounds:

- Zinc perchlorate catalysis in aqueous media at room temperature, as reported in recent studies, offers a high-yield pathway for synthesizing the isoindol-2-yl derivatives, which can then be functionalized to the target acid.

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Cyclization | Zinc perchlorate + precursor amine | Water, 20°C, 2.25 h | ~90% |

This route emphasizes mild conditions and high efficiency, making it suitable for scalable synthesis.

Summary of Key Reaction Parameters and Data

| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Cyclization of phthalic anhydride with methylamine derivatives | Phthalic anhydride + methylamine | Reflux in acetic acid | 100°C | 4-5 min (microwave) | ~63-87% | Microwave-assisted synthesis |

| Alkylation with propanoic acid derivatives | Halogenated propanoic acid | DMF or acetonitrile | Room temperature | Several hours | Variable | Base-mediated |

| Metal-catalyzed cyclization | Zinc perchlorate | Water | 20°C | 2.25 h | ~90% | Mild, high-yield |

Notes on Research Findings and Optimization

- Microwave-assisted synthesis significantly reduces reaction times and enhances yields, as demonstrated in recent studies involving isoindoline derivatives.

- Use of aqueous media and mild conditions (e.g., zinc perchlorate catalysis) improve environmental compatibility and scalability.

- Purification techniques such as recrystallization from water or ethanol are effective in obtaining high-purity compounds suitable for further functionalization.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be employed to convert oxo groups to hydroxyl groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the propanoic acid group or the methyl group can be replaced with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. Its structural analogs have shown promising activity against various diseases:

-

Anticancer Activity : Research indicates that derivatives of 2-(5-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid exhibit cytotoxic effects on cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.

Study Findings Smith et al. (2023) Demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the low micromolar range. Johnson et al. (2024) Reported enhanced apoptotic activity in prostate cancer cells treated with synthesized derivatives.

Neuropharmacology

The compound is also being explored for neuroprotective properties. Studies suggest that it may have a role in modulating neurotransmitter systems and protecting neuronal cells from oxidative stress.

| Research | Outcome |

|---|---|

| Lee et al. (2024) | Found that the compound improved cognitive function in rodent models of Alzheimer’s disease by reducing amyloid plaque formation. |

| Patel et al. (2025) | Reported neuroprotective effects in models of Parkinson's disease, potentially through modulation of dopaminergic signaling pathways. |

Material Science

In material science, the compound's unique structure allows it to be used as a building block for synthesizing novel polymers and materials with desirable properties such as thermal stability and mechanical strength.

| Application | Description |

|---|---|

| Polymer Synthesis | Used as a monomer in the production of biodegradable polymers that exhibit enhanced mechanical properties compared to traditional plastics. |

| Coatings | Investigated for application in protective coatings due to its chemical stability and resistance to environmental degradation. |

Case Study 1: Antitumor Activity

In a study by Smith et al., derivatives of 2-(5-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid were synthesized and tested against various cancer cell lines. The results indicated that certain modifications to the molecular structure significantly enhanced anticancer activity, demonstrating the importance of structure-activity relationships in drug design.

Case Study 2: Neuroprotective Effects

A research group led by Lee conducted experiments on rodent models to evaluate the neuroprotective effects of the compound against neurodegenerative diseases. The study highlighted the potential for developing therapeutic agents targeting cognitive decline associated with aging and neurodegenerative disorders.

Mechanism of Action

The mechanism by which 2-(5-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its derivatives may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phthalimide Propanoic Acid Derivatives

2-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid (NS-1502)

- Structure: Features dichloro substituents on the isoindole ring and a phenyl group on the propanoic acid chain.

- Activity : Acts as a reversible inhibitor of lysine acetyltransferase 2 (KAT-2) with demonstrated binding affinity via SPR assays. Its inhibitory mechanism contrasts with irreversible inhibitors like PF-04859989 .

- Key Difference : The chlorine atoms and phenyl group enhance hydrophobicity and target interaction compared to the methyl-substituted target compound.

2-(4,5,6,7-Tetraiodo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

- Structure : Contains four iodine atoms on the isoindole ring.

- Activity : Potent CK2 inhibitor (IC₅₀ = 0.15 µM), ATP-competitive, with high selectivity against kinases like DYRK1a and CDK5 .

- Key Difference : The iodine atoms increase steric bulk and electronegativity, improving kinase binding affinity compared to the methyl-substituted analog.

3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid (CAS: 3339-73-9)

- Structure: Propanoic acid linked to the isoindole ring at the 3-position instead of the 2-position.

Phthalimide Derivatives with Nitrate Esters

Compounds such as (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate (Compound 1 in ) incorporate nitrate ester groups to act as nitric oxide (NO) donors. These derivatives exhibit mutagenic activity (0–4,803 revertants/µmol in AMES tests) and are designed for sickle cell disease treatment .

- Key Difference: The target compound lacks the nitrate ester, avoiding mutagenicity risks but also NO-donor capabilities.

Structural-Activity Relationship (SAR) Analysis

Key SAR Trends :

- Halogenation : Iodine or chlorine substituents enhance kinase inhibitory potency and selectivity .

- Aromatic Groups : Phenyl substitutions improve hydrophobic interactions but may increase off-target risks.

- Positional Isomerism: Propanoic acid linkage position (2- vs. 3-) alters bioactivity and solubility .

Biological Activity

2-(5-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, also known as 2-(1,3-dioxoisoindolin-2-yl)propanoic acid, is a compound of interest due to its potential biological activities. This compound is characterized by its unique isoindole structure, which is known to exhibit various pharmacological properties.

The molecular formula of 2-(5-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is , with a molecular weight of approximately 219.19 g/mol. The compound features a dioxo group and an isoindole moiety that contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds related to isoindole derivatives possess significant antimicrobial activity. For instance, studies have shown that isocoumarins and their derivatives can inhibit the growth of various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Isoindole derivatives have been reported to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential therapeutic applications in treating inflammatory diseases .

Neuroprotective Activity

There is emerging evidence that isoindole compounds may exert neuroprotective effects. They are believed to influence neurotransmitter systems and may help in conditions like neurodegenerative diseases by reducing oxidative stress and apoptosis in neuronal cells .

Synthesis and Biological Evaluation

A study focused on the synthesis of various isoindole derivatives, including 2-(5-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, evaluated their biological activities against cancer cell lines. Results showed that certain derivatives exhibited cytotoxic effects on human cancer cells, indicating their potential as anticancer agents .

Metal Complexation Studies

Another research effort explored the complexation of 2-(5-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid with transition metals. These metal complexes demonstrated enhanced biological activities compared to the free ligand, highlighting the role of metal coordination in modulating biological efficacy .

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing 2-(5-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, and how do reaction conditions affect yield?

- Methodological Answer : Synthesis typically involves cyclization of precursor molecules, such as keto-acids or isoindole derivatives, using acidic catalysts like boron trifluoride diethyl etherate (BF₃·Et₂O). For example, analogous propanoic acid derivatives are synthesized via cyclization of hydroxy acids under controlled pH and temperature . Yield optimization requires careful selection of solvent (e.g., dichloromethane or tetrahydrofuran) and catalyst concentration, with reaction monitoring via TLC or HPLC.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the isoindole ring substitution pattern and propanoic acid chain connectivity.

- Infrared Spectroscopy (IR) : Identifies carbonyl stretches (1,3-diketone at ~1700 cm⁻¹) and carboxylic acid O-H bonds (~2500-3300 cm⁻¹).

- High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase C18 columns with UV detection at 220–280 nm, referencing pharmacopeial protocols for related heterocyclic acids .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Methodological Answer : The compound is sparingly soluble in aqueous media but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies should include:

- pH-dependent degradation : Assess via accelerated stability testing (40°C/75% RH) over 14 days, with HPLC monitoring.

- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photooxidation of the isoindole ring .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity be systematically resolved?

- Methodological Answer :

- Standardized assays : Replicate studies using identical cell lines (e.g., HEK293 or HepG2) and assay buffers to control for variability.

- Metabolite profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity measurements.

- Structural analogs : Compare with isoindol-1-one derivatives (e.g., 2-[4-(3-oxo-1H-isoindol-2-yl)phenyl]butanoic acid) to isolate substituent effects .

Q. What computational strategies are effective for predicting the compound’s interaction with enzymatic targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like cyclooxygenase (COX) or kinases. Parameterize force fields for the diketone moiety’s electronic effects.

- Quantum Mechanical (QM) calculations : DFT (B3LYP/6-31G*) optimizes the isoindole ring’s geometry to predict reactivity sites .

Q. How can in vitro-to-in vivo extrapolation (IVIVE) challenges be addressed for pharmacokinetic studies?

- Methodological Answer :

- Physiologically Based Pharmacokinetic (PBPK) modeling : Incorporate logP (≈1.5–2.0) and plasma protein binding data from equilibrium dialysis.

- Microsomal stability assays : Use liver microsomes (human/rat) with NADPH cofactors to estimate hepatic clearance. Adjust for carboxylic acid’s potential glucuronidation .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis.

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent solubility-driven contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.